Chiral Specificity: Lubeluzole (S-Isomer) vs. R-Isomer in Neuronal Protection
Lubeluzole, the (S)-enantiomer, demonstrates significantly higher potency compared to its (-)-(R)-isomer in primary hippocampal cell cultures [1]. This stereospecificity is a defining feature of its mechanism, impacting both neuroprotection and inhibition of the nitric oxide pathway [1].
| Evidence Dimension | Neuroprotective Potency (IC50) Against Glutamate Toxicity |
|---|---|
| Target Compound Data | IC50 = 48 nM (Lubeluzole, S-isomer) |
| Comparator Or Baseline | IC50 approximately 432 nM (R-isomer, 9-fold less active) |
| Quantified Difference | 9-fold higher potency for Lubeluzole |
| Conditions | Primary hippocampal cell cultures; 7-day pretreatment before glutamate challenge |
Why This Matters
This confirms that the (S)-enantiomer is the active pharmaceutical ingredient; procurement of the wrong stereoisomer or a racemic mixture will severely compromise experimental potency and data reproducibility.
- [1] Lesage AS, Peeters L, Leysen JE. Lubeluzole, a novel long-term neuroprotectant, inhibits the glutamate-activated nitric oxide synthase pathway. J Pharmacol Exp Ther. 1996 Nov;279(2):759-66. View Source
